![molecular formula C17H24N4O2 B2974553 3-Methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)but-2-en-1-one CAS No. 1903036-38-3](/img/structure/B2974553.png)

3-Methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)but-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

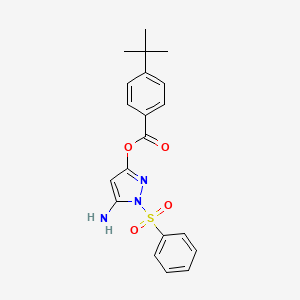

“3-Methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)but-2-en-1-one” is a chemical compound that is part of a set of building blocks based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . It’s synthesized in a cost-efficient manner and is used as a key intermediate in various chemical processes .

Synthesis Analysis

The synthesis of this compound involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is also discussed .Molecular Structure Analysis

The molecular structure of this compound is based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . It has different substituents in various positions of the pyrazole and/or piperazine rings .Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

The compound has been utilized as a key precursor in the synthesis of diverse heterocyclic structures. For instance, studies have shown the preparation of pyrido[1,2-a]piperazines and their derivatives through condensation processes involving carbonyl compounds, showcasing the compound's utility in generating novel analogues of tetrahydroisoquinolines and protoberberines (Richards & Hofmann, 1978).

Potential Antagonistic Activities

The structural motifs present in the compound are indicative of its potential application in the discovery of receptor antagonists. For example, the analysis of similar compounds has led to the development of antagonists for cannabinoid receptors, demonstrating the compound's potential in contributing to the design of selective receptor ligands (Shim et al., 2002).

Future Directions

The future directions for this compound involve its use as a bifunctional scaffold . The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold are discussed . The advantages of the proposed approach are proven compared with other known methodologies .

Mechanism of Action

Target of Action

Similar compounds have shown promising anti-cancer properties .

Mode of Action

It is known that similar compounds can inhibit a wide range of nucleoside-resistant hepatitis b virus variants .

Biochemical Pathways

Similar compounds have been found to induce the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, leading to the activation of caspase 3 in ht-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .

Properties

IUPAC Name |

3-methyl-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]but-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2/c1-13(2)11-16(22)19-7-9-20(10-8-19)17(23)15-12-14-5-3-4-6-21(14)18-15/h11-12H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTFLZJKXSFTJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)N1CCN(CC1)C(=O)C2=NN3CCCCC3=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2974472.png)

![ethyl 4-(2-{[5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2974478.png)

![Tert-butyl 4-benzyl-octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B2974481.png)

![6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B2974485.png)

![N-(3,5-dimethoxyphenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2974490.png)

![N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]cyclobutanecarboxamide](/img/structure/B2974493.png)